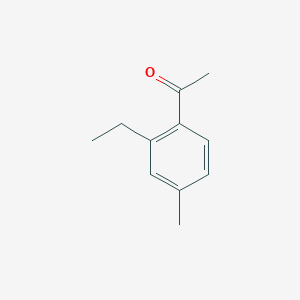

2'-Ethyl-4'-methylacetophenone

Description

2'-Ethyl-4'-methylacetophenone is a phenolic compound belonging to the acetophenone family, characterized by an ethyl group at the 2' position and a methyl group at the 4' position of the aromatic ring. These compounds are naturally present in Cistus ladanifer labdanum oil and are commercially available for research purposes .

Properties

Molecular Formula |

C11H14O |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

1-(2-ethyl-4-methylphenyl)ethanone |

InChI |

InChI=1S/C11H14O/c1-4-10-7-8(2)5-6-11(10)9(3)12/h5-7H,4H2,1-3H3 |

InChI Key |

IUFUODFAIFHGCU-UHFFFAOYSA-N |

SMILES |

CCC1=C(C=CC(=C1)C)C(=O)C |

Canonical SMILES |

CCC1=C(C=CC(=C1)C)C(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison

The phytotoxic activity of acetophenone derivatives is influenced by substituent type, position, and number. Key structural differences include:

| Compound | Substituents | Molecular Formula | Key Structural Features |

|---|---|---|---|

| Propiophenone | Propionyl group at C1 | C₉H₁₀O | Lacks aromatic ring substituents |

| 4'-Methylacetophenone | Methyl at C4' | C₉H₁₀O | Single methyl group on the aromatic ring |

| 2',4'-Dimethylacetophenone | Methyl at C2' and C4' | C₁₀H₁₂O | Two methyl groups at adjacent positions |

| 2'-Ethyl-4'-methylacetophenone | Ethyl at C2', methyl at C4' | C₁₁H₁₄O | Ethyl group introduces steric bulk |

Phytotoxic Activity

Germination Inhibition

- 4'-Methylacetophenone: Inhibits Lactuca sativa germination rate (%GR) with an IC₅₀ of 0.4 mM on paper, but exhibits hormesis at 0.1 mM in soil, stimulating germination .

- 2',4'-Dimethylacetophenone: Stronger inhibition than 4'-methylacetophenone, reducing %GR by >80% at 1 mM in both substrates .

- Propiophenone: Most potent inhibitor, achieving >80% GR inhibition at 1 mM, independent of substrate .

- Mixtures : A blend of all three compounds shows synergistic effects, fully inhibiting germination on paper at 1 mM .

Seedling Growth

- Hypocotyl and Radicle Growth: 2',4'-Dimethylacetophenone inhibits hypocotyl length by >52% on paper, while 4'-methylacetophenone stimulates growth in soil at 0.1 mM . The mixture inhibits radicle growth more effectively than individual compounds on paper but stimulates growth in soil, highlighting substrate-dependent effects .

Concentration-Dependent Effects

- Hormesis: 4'-Methylacetophenone at 0.1 mM in soil increases %GR by 15%, contrasting with inhibition at higher concentrations .

- Dose-Response Correlation: Propiophenone and 2',4'-dimethylacetophenone show linear inhibition with concentration (R² = 0.98–0.99), while 4'-methylacetophenone’s activity is nonlinear due to hormesis .

Synergistic Interactions

- The mixture of propiophenone, 4'-methylacetophenone, and 2',4'-dimethylacetophenone enhances phytotoxicity beyond additive effects. For example: On paper, the mixture inhibits L. sativa hypocotyl growth by 70% at 0.5 mM, exceeding individual compound effects . In Allium cepa, the mixture’s inhibition of radicle growth surpasses that of 2',4'-dimethylacetophenone alone .

Physicochemical Properties

The ethyl group in 2'-ethyl-4'-methylacetophenone likely increases hydrophobicity, reducing soil mobility but enhancing persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.